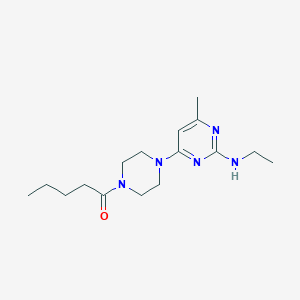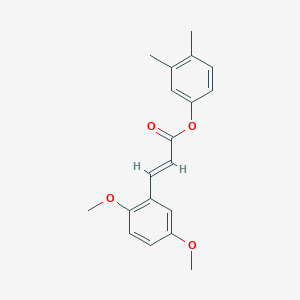![molecular formula C14H14N2O5S2 B5542922 4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)
4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds and their derivatives involves multiple steps, including condensation, cyclodehydration, and reaction with different amines or isocyanates. For example, the synthesis of ferrocene-containing ligands and their interaction with metal ions showcases the complex methods involved in creating such compounds, which might share similarities with the synthesis of the targeted molecule (Cano et al., 1995).
Molecular Structure Analysis
The analysis of molecular structures, including the optimization of molecular geometries and the examination of vibrational frequencies, is crucial. Studies employing density functional theory (DFT) methods to optimize molecular structures provide insights into the stability and electronic properties of similar compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
The reactivity and properties of similar sulfonamide compounds under various conditions have been extensively studied. For instance, the creation of new amino acid derivatives of sulfonamide compounds explores the interaction with different chemical entities, revealing the compound's reactivity and potential for forming new chemical bonds (Riabchenko et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined through experimental studies. The crystal structure analysis, for example, helps in understanding the compound's stability and interactions at the molecular level (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and under various conditions, are crucial for understanding how these compounds can be utilized in different reactions or applications. Studies on similar compounds’ reactivity, such as their behavior in Diels-Alder reactions or with electron-poor olefins, provide valuable insights into their chemical properties and potential applications (Al-Omran et al., 1996).
Wissenschaftliche Forschungsanwendungen
Human Carbonic Anhydrase Inhibitors
A study by Abdoli et al. (2018) presents benzamide-4-sulfonamides, structurally similar to the queried compound, as potent inhibitors of human carbonic anhydrase isoforms II, VII, and IX. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. The inhibition of these enzymes has therapeutic implications in treating conditions like glaucoma, epilepsy, and certain cancers (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
EP1 Receptor Antagonists
Naganawa et al. (2006) synthesized and evaluated sulfonamide derivatives, including compounds structurally akin to the queried molecule, as EP1 receptor antagonists. These compounds show potential for treating conditions mediated by the EP1 receptor, such as inflammation and pain. This research underscores the importance of structural optimization to enhance the selectivity and efficacy of EP1 receptor antagonists (Naganawa et al., 2006).
Antibacterial Applications
Janczewski, Kręgiel, & Kolesińska (2021) investigated isothiocyanate derivatives, which can be synthesized from compounds similar to the one of interest, for their antibacterial properties. These derivatives were evaluated against E. coli and S. aureus, showing that specific isothiocyanate derivatives have significant antibacterial activity. Such findings highlight the potential of these compounds in developing new antibacterial agents (Janczewski, Kręgiel, & Kolesińska, 2021).
Anticancer Agents
Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, structurally related to the target molecule, exhibiting proapoptotic activity against melanoma cell lines. These compounds demonstrate the role of structural modification in enhancing the anticancer potential of sulfonamide derivatives, offering insights into the development of novel anticancer therapies (Yılmaz et al., 2015).
Spectrophotometric Determination of Cobalt
Wada, Ishizuki, & Nakagawa (1982) synthesized 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid derivatives for the spectrophotometric determination of cobalt. This research illustrates the utility of such compounds in analytical chemistry for the selective and sensitive detection of metal ions (Wada, Ishizuki, & Nakagawa, 1982).
Eigenschaften
IUPAC Name |
4-methyl-3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-8-3-4-9(14(18)19)5-11(8)16-23(20,21)10-6-12(22-7-10)13(17)15-2/h3-7,16H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZBPFVLIFKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)